Cas no 1480680-65-6 (N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine)

N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine 化学的及び物理的性質
名前と識別子
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- N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine
- AM86617
- N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine
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- MDL: MFCD21532606
- インチ: 1S/C11H14BrF3N2/c1-17(2)4-3-16-10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,3-4H2,1-2H3
- InChIKey: NXJCOXGMGAEDOL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)(F)F)C=C(C=1)NCCN(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 233
- トポロジー分子極性表面積: 15.3
N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N125460-500mg |
N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |
1480680-65-6 | 500mg |
$ 505.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D625974-1g |
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |
1480680-65-6 | 97% | 1g |
$1520 | 2025-02-26 | |
TRC | N125460-250mg |
N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |
1480680-65-6 | 250mg |
$ 305.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D625974-1g |
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |
1480680-65-6 | 97% | 1g |
$1520 | 2024-05-24 | |
eNovation Chemicals LLC | D625974-1g |
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |
1480680-65-6 | 97% | 1g |
$1520 | 2025-02-26 |
N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamineに関する追加情報
N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine: A Comprehensive Overview
The compound N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine, identified by the CAS number 1480680-65-6, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a bromine atom, a trifluoromethyl group, and an ethane diamine backbone. The presence of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.
Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. The bromine atom in the molecule serves as an electron-withdrawing group, which can influence the electronic properties of the aromatic ring. This feature is particularly useful in drug design, where precise control over molecular interactions is crucial. The trifluoromethyl group further enhances the molecule's stability and lipophilicity, making it an attractive candidate for drug delivery systems.
The ethane diamine backbone of this compound provides additional flexibility and reactivity. The two amine groups can participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions. These properties make the compound suitable for use in peptide synthesis or as a building block for more complex molecules. Recent research has explored its potential as a precursor for bioactive compounds, including anticancer agents and enzyme inhibitors.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution or coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature and solvent selection, is critical to ensure high yields and minimize side reactions.
The biological activity of N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine has been extensively studied in recent years. In vitro assays have demonstrated its ability to inhibit key enzymes involved in disease pathways, such as kinases or proteases. Additionally, preliminary animal studies have shown promising results in terms of efficacy and tolerability, suggesting its potential as a lead compound for drug development.
One area of active research involves the modification of this compound to improve its pharmacokinetic properties. By altering substituents or introducing new functional groups, scientists aim to enhance its bioavailability and reduce potential toxicities. For example, substituting the bromine atom with other halogens or modifying the trifluoromethyl group could yield derivatives with improved therapeutic profiles.
In conclusion, N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine is a versatile compound with significant potential in chemical and pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover its full range of applications, this compound is likely to play an increasingly important role in advancing medical science.
1480680-65-6 (N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine) 関連製品
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